Solubility profile of 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol in organic solvents
Solubility profile of 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol in Organic Solvents
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol (CAS No. 847682-00-2).[1] As a complex glycerol derivative, this molecule holds potential in various scientific and industrial applications, yet a significant knowledge gap exists regarding its behavior in common organic solvents. This document bridges that gap by offering a robust theoretical framework for predicting its solubility based on structural analysis. Furthermore, it presents a detailed, field-proven experimental protocol using the equilibrium shake-flask method for accurate solubility determination. This guide is designed for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical methodologies required to effectively utilize this compound in synthesis, formulation, and purification processes, all while adhering to the principles of scientific integrity and regulatory best practices.
Introduction to the Molecule
The Compound: 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol
1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol is a high-purity compound, typically available as a white crystalline powder. Its molecular structure consists of a central 2-propanol (glycerol) core, with the hydroxyl groups at positions 1 and 3 ether-linked to two 2,2-dimethyl-1,3-dioxan-5-yl moieties. These dioxan groups are essentially ketals formed from glycerol and acetone, a structural feature that significantly influences the molecule's overall physicochemical properties.[2]
Key Physicochemical Properties:
-
Molecular Formula: C₁₇H₃₂O₇
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Appearance: White to almost white powder or crystal
-
Purity: Typically >98.0% (by GC)
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Hazard Profile: Classified as a skin irritant (H315), a serious eye irritant (H319), and may cause drowsiness or dizziness (H336).[1]
Scientific and Industrial Significance
Glycerol and its derivatives are of increasing interest as versatile platform molecules.[2][5] The transformation of glycerol into ketals, such as solketal, is a well-established strategy to create value-added chemicals that can serve as fuel additives, specialty solvents, or chiral building blocks in synthesis.[2][6][7] By extension, 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol, with its more complex structure, offers unique potential as a functional fluid, a monomer for polymer synthesis, or an advanced intermediate in the development of pharmacologically active substances.
The Critical Role of Solubility
A thorough understanding of a compound's solubility is a cornerstone of chemical and pharmaceutical development.[8] It dictates the choice of solvents for:
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Chemical Synthesis: Ensuring reactants are in the same phase for efficient reaction.
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Purification: Selecting appropriate solvent systems for crystallization or chromatography.
-
Formulation: Designing stable and effective liquid dosage forms or other formulations.
For drug development professionals, solubility data is a mandatory component of substance characterization under Good Manufacturing Practice (GMP) guidelines and is a key parameter in the Biopharmaceutics Classification System (BCS), which informs decisions on biowaivers.[9][10][11]
Theoretical Framework: Predicting Solubility
The "Like Dissolves Like" Principle
The solubility of a molecular solute in a molecular solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a useful heuristic: substances with similar polarities tend to be miscible or soluble in one another.[8]
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Polar Solvents (e.g., water, ethanol, DMSO) have large dipole moments and/or the ability to form hydrogen bonds. They effectively dissolve polar solutes.
-
Nonpolar Solvents (e.g., hexane, toluene) have low dipole moments and interact primarily through weaker London dispersion forces. They are effective at dissolving other nonpolar solutes.
Structural Analysis of 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol
The solubility behavior of the target molecule can be predicted by dissecting its structure:
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Glycerol Backbone: The central 2-propanol group contains a secondary hydroxyl (-OH) group capable of acting as a hydrogen bond donor and acceptor. This imparts a degree of polarity.
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Ether Linkages: The two ether groups (-C-O-C-) are polar and can act as hydrogen bond acceptors, contributing to solubility in protic solvents.
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Dioxan Rings: The two 2,2-dimethyl-1,3-dioxan-5-yl groups are the dominant features. These large, cyclic ketal structures are significantly less polar than the parent glycerol from which they are derived.[6] Their bulky, hydrocarbon-rich nature introduces significant nonpolar character, which is expected to enhance solubility in organic solvents of low to moderate polarity.
Inference from Analogs: Glycerol itself is highly polar and miscible with water but has low solubility in nonpolar solvents like acetone or hydrocarbons.[2][12] In contrast, solketal (a simple glycerol-acetone ketal) is soluble in gasoline, demonstrating how ketalization dramatically increases solubility in less polar media.[6][7] Therefore, 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol, with its two large ketal groups, is predicted to have excellent solubility in a wide range of organic solvents, with the exception of highly nonpolar alkanes.
Predicted Solubility Profile in Common Organic Solvents
The following table summarizes the predicted qualitative solubility of 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol. This forecast is based on the structural analysis and the principle of "like dissolves like."[8] Experimental verification is required for quantitative assessment.
| Solvent Class | Example Solvent | Dielectric Constant (20°C) | Predicted Qualitative Solubility | Rationale |
| Alcohols | Methanol | 32.7 | Miscible | The solvent's polarity and H-bonding capacity will interact well with the central -OH and ether groups. |
| Ethanol | 24.5 | Miscible | Similar to methanol, strong polar and H-bonding interactions are expected. | |
| Isopropanol | 19.9 | Miscible | Good balance of polarity and alkyl character to interact with all parts of the solute molecule. | |
| Ketones | Acetone | 20.7 | Highly Soluble | The polar carbonyl group and alkyl chains are compatible with the solute's structure. |
| 2-Butanone (MEK) | 18.5 | Highly Soluble | Similar to acetone, expected to be an excellent solvent. | |
| Esters | Ethyl Acetate | 6.0 | Highly Soluble | Moderate polarity makes it an effective solvent for molecules with mixed characteristics. |
| Ethers | Diethyl Ether | 4.3 | Soluble | Lower polarity may slightly reduce solubility compared to ketones, but still effective. |
| Tetrahydrofuran (THF) | 7.6 | Highly Soluble | The cyclic ether structure provides good solvation for the solute's ether and dioxan rings. | |
| Halogenated | Dichloromethane (DCM) | 9.1 | Highly Soluble | A versatile solvent capable of dissolving a wide range of moderately polar compounds.[13] |
| Chloroform | 4.8 | Highly Soluble | Similar in performance to dichloromethane for this type of solute. | |
| Aromatic | Toluene | 2.4 | Soluble | The nonpolar character will interact well with the bulky dioxan groups. |
| Aliphatic | n-Hexane | 1.9 | Sparingly Soluble | The low polarity may be insufficient to overcome the solute's polar features, leading to limited solubility. |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | 46.7 | Soluble | High polarity may lead to less favorable interactions compared to moderately polar solvents. |
| Acetonitrile | 37.5 | Soluble | Similar to DMSO, its high polarity may not be optimal for the nonpolar regions of the solute. |
Solvent property data sourced from publicly available chemical databases.[14]
Gold-Standard Protocol: Equilibrium Shake-Flask Solubility Determination
This protocol describes a robust and widely accepted method for determining the equilibrium solubility of a solid compound in an organic solvent, consistent with principles outlined by regulatory bodies.[9][15]
Causality and Principle
The shake-flask method is designed to achieve a true thermodynamic equilibrium between the undissolved solid solute and the saturated solution.[15] By adding an excess of the solid, we ensure the solvent becomes fully saturated. Agitation at a constant temperature provides the energy to overcome the activation barrier of dissolution, while a subsequent resting period allows the system to settle at its lowest energy state (equilibrium), ensuring the measured concentration represents the true solubility limit.
Materials and Equipment
-
Analyte: 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol, high purity (>98%)
-
Solvents: HPLC or analytical grade organic solvents
-
Glassware: Analytical balance, volumetric flasks, borosilicate glass vials with PTFE-lined screw caps
-
Equipment: Thermostatically controlled orbital shaker or incubator, centrifuge, calibrated pipettes
-
Filtration: 0.22 µm or 0.45 µm chemically resistant syringe filters (e.g., PTFE)
-
Analytical Instrument: Validated High-Performance Liquid Chromatography (HPLC) with UV detector or Gas Chromatography with Flame Ionization Detector (GC-FID) system.
Step-by-Step Experimental Methodology
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Preparation of Saturated Solution: a. Add approximately 2 mL of the selected organic solvent to a glass vial. b. Weigh and add an excess amount of 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol to the vial. "Excess" means enough solid remains clearly visible after the equilibration period. c. Securely cap the vial. Prepare at least three replicates for each solvent.
-
Equilibration: a. Place the vials in a thermostatically controlled shaker set to a precise temperature (e.g., 25.0 ± 0.5 °C). b. Agitate the vials at a constant speed (e.g., 150 rpm) for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached.[15]
-
Phase Separation (Self-Validating Step): a. After agitation, let the vials stand undisturbed at the same constant temperature for at least 24 hours to allow undissolved solids to sediment. b. Crucial Step: Carefully draw a sample from the clear supernatant using a pipette. To remove any remaining microscopic particles, which would falsely elevate the result, the sample must be clarified. Either: i. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes). ii. Filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE). Discard the first portion of the filtrate to saturate the filter material.
-
Sample Analysis: a. Immediately after clarification, accurately dilute a known volume of the saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical instrument. b. Quantify the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or GC-FID). The method must be demonstrated to be linear, accurate, and precise.
-
Calculation: a. Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. b. Express the final solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.
Visualization of Experimental Workflow
The following diagram outlines the key stages of the shake-flask solubility determination protocol.
Caption: Workflow for the equilibrium shake-flask solubility determination method.
Conclusion
While published empirical data for the solubility of 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol is scarce, a detailed analysis of its molecular structure provides a strong predictive foundation for its behavior. The presence of two large, relatively nonpolar 2,2-dimethyl-1,3-dioxan-5-yl moieties suggests that it will be readily soluble in a wide array of common organic solvents of low to moderate polarity, including alcohols, ketones, esters, and halogenated hydrocarbons. For applications demanding precise quantitative data, the detailed equilibrium shake-flask protocol provided herein offers a reliable and scientifically sound methodology. Adherence to this protocol will enable researchers and developers to generate the high-quality, reproducible solubility data necessary to unlock the full potential of this promising compound in their work.
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